molecular formula C15H15NO2S B1455488 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid CAS No. 1275908-47-8

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid

Cat. No.: B1455488
CAS No.: 1275908-47-8
M. Wt: 273.4 g/mol
InChI Key: YLHSEUMPISCHNW-UHFFFAOYSA-N
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Description

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C15H15NO2S. This compound is known for its unique structure, which includes a quinoline core substituted with a cyclopentylsulfanyl group at the 4-position and a carboxylic acid group at the 3-position. Quinolines are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Properties

IUPAC Name

4-cyclopentylsulfanylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHSEUMPISCHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the use of the Doebner hydrogen-transfer reaction, which allows for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to anilines with both electron-withdrawing and electron-donating groups, making it versatile for the synthesis of bioactive molecules.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of quinoline-3-carboxylic acid derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes and receptors involved in various biological processes. The exact mechanism of action depends on the specific structure and functional groups of the compound .

Biological Activity

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a unique structure with a cyclopentylsulfanyl group and a carboxylic acid moiety, which contribute to its distinctive pharmacological properties. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C15H15NO2S
  • Molecular Weight : 273.35 g/mol
  • Chemical Structure : The compound consists of a quinoline core substituted at the 4-position with a cyclopentylsulfanyl group and at the 3-position with a carboxylic acid group.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Quinolines are known for their ability to inhibit key enzymes related to inflammation and cancer cell proliferation. The proposed mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes that contribute to inflammatory responses and cancer cell growth.
  • Metal Chelation : Its structural features allow for potential chelation with divalent metals, enhancing its pharmacological efficacy.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that this compound showed promising activity against various bacterial strains, demonstrating lower Minimum Inhibitory Concentrations (MIC) compared to standard antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

The antimicrobial efficacy suggests that this compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. In particular, it demonstrated selective cytotoxicity against several cancer cell lines, including:

  • MCF7 (Breast Cancer) : Significant growth inhibition observed.
  • HeLa (Cervical Cancer) : Moderate cytotoxicity noted.

The study found that the compound's structural modifications could enhance its antiproliferative properties, indicating its potential for further development as an anticancer therapeutic .

Case Studies and Research Findings

  • Dual Anti-inflammation and Antiproliferation Properties :
    A comprehensive study evaluated several quinoline derivatives, including this compound, revealing its dual functionality in reducing inflammation and inhibiting cancer cell proliferation. The study emphasized the importance of structural modifications for optimizing pharmacological effects .
  • Comparative Analysis with Other Quinoline Derivatives :
    Comparative studies showed that while other derivatives like quinoline-2-carboxylic acid exhibited significant activity against certain cancer cell lines, this compound demonstrated broader applicability across different types of cancer cells, highlighting its unique profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid

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